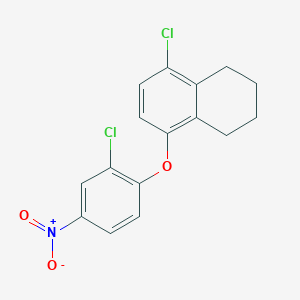
5-Chloro-8-(2-chloro-4-nitrophenoxy)-1,2,3,4-tetrahydronaphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-8-(2-chloro-4-nitrophenoxy)-1,2,3,4-tetrahydronaphthalene is a complex organic compound characterized by its unique structure, which includes chloro, nitro, and phenoxy groups attached to a tetrahydronaphthalene core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-8-(2-chloro-4-nitrophenoxy)-1,2,3,4-tetrahydronaphthalene typically involves multiple steps, starting with the preparation of the tetrahydronaphthalene core. This core is then functionalized with chloro and nitro groups through a series of substitution reactions. The reaction conditions often require the use of specific solvents, catalysts, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems to control reaction parameters and ensure consistent product quality.
化学反应分析
Types of Reactions
5-Chloro-8-(2-chloro-4-nitrophenoxy)-1,2,3,4-tetrahydronaphthalene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert nitro groups to amino groups, altering the compound’s properties.
Substitution: This reaction can replace chloro groups with other substituents, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce amino derivatives.
科学研究应用
5-Chloro-8-(2-chloro-4-nitrophenoxy)-1,2,3,4-tetrahydronaphthalene has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe for investigating biological pathways and interactions.
Industry: It can be used in the production of specialty chemicals, materials, and other industrial products.
作用机制
The mechanism of action of 5-Chloro-8-(2-chloro-4-nitrophenoxy)-1,2,3,4-tetrahydronaphthalene involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact pathways and targets depend on the compound’s specific structure and functional groups.
相似化合物的比较
Similar Compounds
5-Chloro-8-hydroxyquinoline: This compound shares a similar chloro group but has different functional groups and applications.
2-Chloro-4-nitrophenol: This compound has a similar nitro group but lacks the tetrahydronaphthalene core.
Uniqueness
5-Chloro-8-(2-chloro-4-nitrophenoxy)-1,2,3,4-tetrahydronaphthalene is unique due to its combination of chloro, nitro, and phenoxy groups attached to a tetrahydronaphthalene core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
属性
| 83054-18-6 | |
分子式 |
C16H13Cl2NO3 |
分子量 |
338.2 g/mol |
IUPAC 名称 |
5-chloro-8-(2-chloro-4-nitrophenoxy)-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C16H13Cl2NO3/c17-13-6-8-15(12-4-2-1-3-11(12)13)22-16-7-5-10(19(20)21)9-14(16)18/h5-9H,1-4H2 |
InChI 键 |
IDCIJNOVKWOFLG-UHFFFAOYSA-N |
规范 SMILES |
C1CCC2=C(C=CC(=C2C1)OC3=C(C=C(C=C3)[N+](=O)[O-])Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


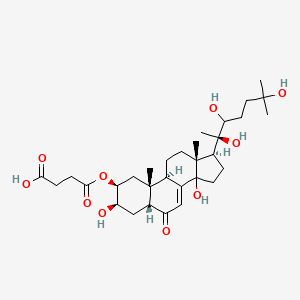
![Chloro(dimethyl)[(trimethylstannyl)methyl]stannane](/img/structure/B14430740.png)

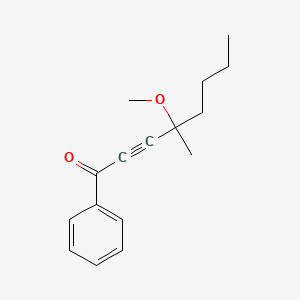

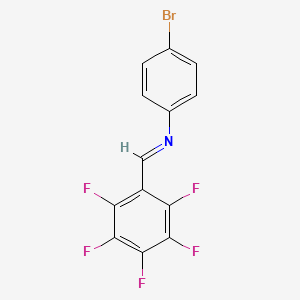
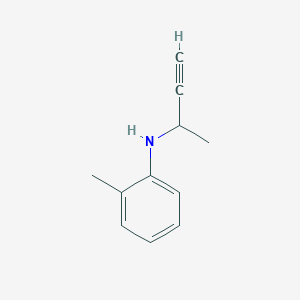



![Silane, [(dimethylphenylsilyl)methylidyne]tris[trimethyl-](/img/structure/B14430783.png)

